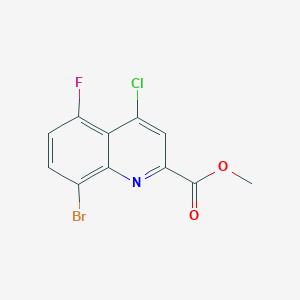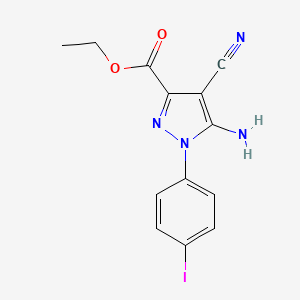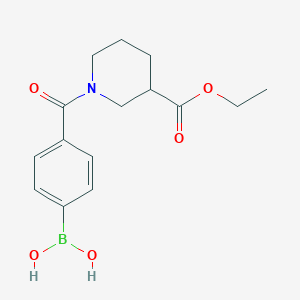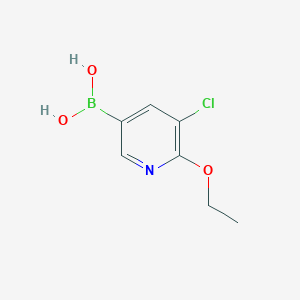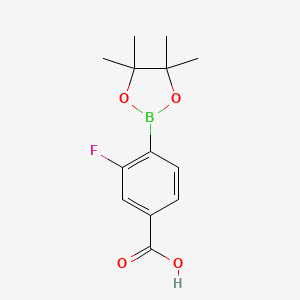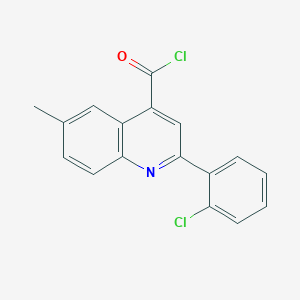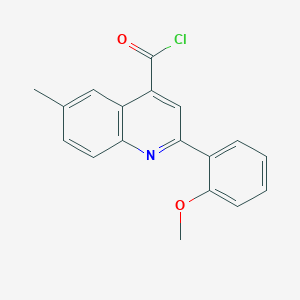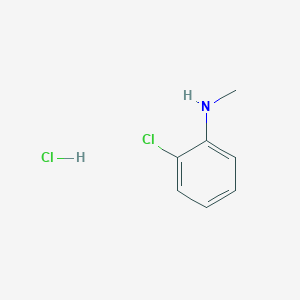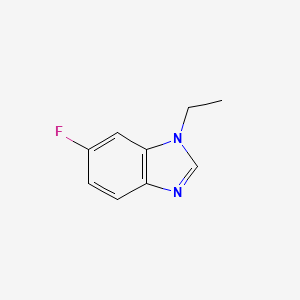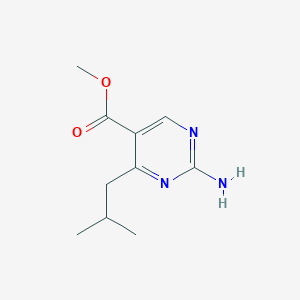
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
説明
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this compound, the quinoline core is substituted with a methyl group at the 8th position and a carbonyl chloride group at the 4th position. Additionally, a 5-methyl-2-thienyl group is attached to the 2nd position of the quinoline core .科学的研究の応用
Synthesis and Transformation of Quinoline Derivatives
- Algicidal Activities : Quinoline derivatives, including those structurally related to 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, have been studied for their algicidal activities against aquatic organisms like Selenastrum capricornutum and Nitzchia closterium (Kim et al., 2000).
- Biological Potential : Some quinoline derivatives, including those structurally similar to the compound , are used in the pharmaceutical industry due to a wide range of biological activities (Méndez et al., 2001).
- Electrophilic Substitution Reactions : Research on quinoline derivatives, structurally related to the target compound, indicates their susceptibility to various electrophilic substitution reactions, impacting either the thiophene or quinoline fragment (Aleksandrov et al., 2012).
Potential Biological Applications
- Antimalarial Activity : Quinoline derivatives with structural similarities to the target compound have been synthesized and tested for antimalarial activity, indicating their potential use in treating malaria (Schaefer et al., 1970).
- Antimicrobial Properties : Sulfur derivatives of quinolinium salts, related to quinoline derivatives, have shown significant antimicrobial activity, particularly against Gram-positive bacterial strains (Empel et al., 2018).
- Apoptosis in Leukemia Cell Lines : A quinoline derivative structurally related to the compound demonstrated the ability to induce apoptosis in leukemia cell lines, suggesting its potential application in leukemia therapy (Shenoy et al., 2007).
将来の方向性
特性
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTURLOWZMMSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



